molecular formula C19H26N2O2S B2514908 (E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylprop-2-enamide CAS No. 2380195-82-2

(E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylprop-2-enamide

Cat. No.: B2514908
CAS No.: 2380195-82-2
M. Wt: 346.49
InChI Key: ODZCVFSGBJQXSD-VOTSOKGWSA-N
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Description

(E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylprop-2-enamide is a complex organic compound that features a morpholine ring, a thianyl group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylprop-2-enamide typically involves multi-step organic reactionsThe final step involves the coupling of the morpholin-4-ylthian-4-yl intermediate with 3-phenylprop-2-enamide under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the double bond in the phenylprop-2-enamide moiety.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thianyl group can yield sulfoxides or sulfones, while reduction of the phenylprop-2-enamide moiety can lead to the formation of saturated amides.

Scientific Research Applications

(E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The morpholine ring and thianyl group are believed to play crucial roles in binding to these targets, which may include enzymes or receptors involved in disease pathways. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylprop-2-enamide is unique due to its combination of a morpholine ring, thianyl group, and phenylprop-2-enamide moiety

Properties

IUPAC Name

(E)-N-[(4-morpholin-4-ylthian-4-yl)methyl]-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S/c22-18(7-6-17-4-2-1-3-5-17)20-16-19(8-14-24-15-9-19)21-10-12-23-13-11-21/h1-7H,8-16H2,(H,20,22)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZCVFSGBJQXSD-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C=CC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCC1(CNC(=O)/C=C/C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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